molecular formula C29H22BrN3O2 B11067578 4-[(4-bromobenzyl)oxy]-N-[2-methyl-5-(quinoxalin-2-yl)phenyl]benzamide

4-[(4-bromobenzyl)oxy]-N-[2-methyl-5-(quinoxalin-2-yl)phenyl]benzamide

Cat. No.: B11067578
M. Wt: 524.4 g/mol
InChI Key: KLDQRDRYZXWGCY-UHFFFAOYSA-N
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Description

4-[(4-BROMOBENZYL)OXY]-N~1~-[2-METHYL-5-(2-QUINOXALINYL)PHENYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzyl group, a quinoxaline moiety, and a benzamide core

Preparation Methods

The synthesis of 4-[(4-BROMOBENZYL)OXY]-N~1~-[2-METHYL-5-(2-QUINOXALINYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate.

Chemical Reactions Analysis

4-[(4-BROMOBENZYL)OXY]-N~1~-[2-METHYL-5-(2-QUINOXALINYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine compounds.

Scientific Research Applications

4-[(4-BROMOBENZYL)OXY]-N~1~-[2-METHYL-5-(2-QUINOXALINYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(4-BROMOBENZYL)OXY]-N~1~-[2-METHYL-5-(2-QUINOXALINYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. This interaction can lead to the modulation of biological processes, making it a candidate for drug development.

Comparison with Similar Compounds

4-[(4-BROMOBENZYL)OXY]-N~1~-[2-METHYL-5-(2-QUINOXALINYL)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-[(4-BROMOBENZYL)OXY]-N~1~-[2-METHYL-5-(2-QUINOXALINYL)PHENYL]BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H22BrN3O2

Molecular Weight

524.4 g/mol

IUPAC Name

4-[(4-bromophenyl)methoxy]-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide

InChI

InChI=1S/C29H22BrN3O2/c1-19-6-9-22(28-17-31-25-4-2-3-5-26(25)32-28)16-27(19)33-29(34)21-10-14-24(15-11-21)35-18-20-7-12-23(30)13-8-20/h2-17H,18H2,1H3,(H,33,34)

InChI Key

KLDQRDRYZXWGCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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